molecular formula C10H9BClNO3 B3349475 (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid CAS No. 220506-64-9

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid

Cat. No.: B3349475
CAS No.: 220506-64-9
M. Wt: 237.45 g/mol
InChI Key: LEOQRDIVHMGVHK-UHFFFAOYSA-N
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Description

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is a boronic acid derivative that features a quinoline ring substituted with chlorine and methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2-chloro-8-methoxyquinoline.

    Borylation Reaction: The key step involves the borylation of the quinoline derivative using a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base like potassium carbonate. The reaction is usually carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid can undergo various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the quinoline ring can be substituted with nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Major Products Formed

    Biaryl Compounds: From Suzuki-Miyaura coupling.

    Phenols: From oxidation of the boronic acid group.

    Substituted Quinoline Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biological probe due to its ability to interact with biomolecules.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the development of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of (2-Chloro-8-methoxy-3-quinolinyl)-boronic acid depends on its application:

    In Chemical Reactions: Acts as a nucleophile or electrophile depending on the reaction conditions.

    In Biological Systems: May interact with specific enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (2-Chloro-8-methyl-3-quinolinyl)methylene]malononitrile: Another quinoline derivative with different substituents.

    N’-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(2-methoxyphenoxy)acetohydrazide: A compound with a similar quinoline core but different functional groups.

Uniqueness

(2-Chloro-8-methoxy-3-quinolinyl)-boronic acid is unique due to the presence of both a boronic acid group and a quinoline ring with specific substituents. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds.

Properties

IUPAC Name

(2-chloro-8-methoxyquinolin-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BClNO3/c1-16-8-4-2-3-6-5-7(11(14)15)10(12)13-9(6)8/h2-5,14-15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEOQRDIVHMGVHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(C(=CC=C2)OC)N=C1Cl)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00453517
Record name AGN-PC-0NF41F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220506-64-9
Record name AGN-PC-0NF41F
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00453517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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